molecular formula C₁₄H₁₉NO₃ B1157201 N,O-Diacetyl Pseudoephedrine

N,O-Diacetyl Pseudoephedrine

Cat. No.: B1157201
M. Wt: 249.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Ephedrine (B3423809) Alkaloid Derivative Chemistry

Ephedrine alkaloids, a class of naturally occurring compounds found in plants of the Ephedra genus, have a long history of use in traditional medicine and have been the subject of extensive chemical investigation. ebsco.comresearchgate.net These alkaloids, including ephedrine and its stereoisomer pseudoephedrine, are characterized by a phenethylamine (B48288) skeleton. wikipedia.orgnih.gov The chemical structure of these compounds, particularly the presence of hydroxyl and amino functional groups, allows for the creation of a wide array of derivatives through various chemical reactions.

N,O-Diacetyl Pseudoephedrine is a prime example of such a derivative, formed through the acetylation of pseudoephedrine. This process, where acetyl groups are introduced, significantly alters the parent molecule's polarity and reactivity. The diacetylation modifies the compound's lipophilicity, which can influence its behavior in different chemical environments and analytical systems. musechem.com The study of this compound and similar derivatives is crucial for understanding structure-activity relationships within the ephedrine alkaloid family and for developing new synthetic methodologies.

Historical Overview of Chemical Investigations

The parent compound, pseudoephedrine, has been known to science since the late 19th century. ebsco.com However, the specific investigation of its diacetylated derivative, this compound, is a more recent area of academic focus. Much of the research on this compound has been driven by its relevance in analytical chemistry, particularly as a reference standard for the detection and quantification of related compounds.

Early research into the derivatization of ephedrine alkaloids often focused on creating compounds with altered pharmacological properties or for use as intermediates in the synthesis of other molecules. The acetylation of pseudoephedrine to form this compound is a straightforward chemical transformation that has been utilized in various research contexts. For instance, a 1995 study detailed a method for converting ephedrine to its threo isomer via an O,N-diacetyl derivative. dcu.ie More recently, research has focused on its role as a potential prodrug, where the acetyl groups could be cleaved in vivo to release the active parent compound. musechem.comgoogle.com

Significance as a Synthetic Intermediate and Analytical Target in Chemical Research

In the realm of synthetic chemistry, this compound serves as a useful intermediate. The acetyl groups can act as protecting groups, allowing for chemical modifications at other parts of the molecule without affecting the nitrogen and oxygen atoms. Following the desired transformations, the acetyl groups can be removed to yield the final product. This strategy is valuable in the multi-step synthesis of complex molecules. For example, the diacetylated analogue of pseudoephedrine has been noted as a useful synthetic intermediate in various chemical syntheses. cymitquimica.com

From an analytical perspective, this compound is a critical target for method development and validation. lookchem.com The presence of this and other related compounds as potential impurities in pharmaceutical preparations of pseudoephedrine necessitates the development of sensitive and specific analytical techniques for their detection. nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are commonly employed for the analysis of this compound. lookchem.comelectrochemsci.org The development of chiral separation methods is also of interest, given the stereoisomeric nature of pseudoephedrine and its derivatives. nih.govacs.org The availability of pure this compound as a reference standard is essential for the accuracy and reliability of these analytical methods. lgcstandards.com

Properties

Molecular Formula

C₁₄H₁₉NO₃

Molecular Weight

249.31

Synonyms

(S,S)-N-[2-(Acetyloxy)-1-methyl-2-phenylethyl]-N-methylacetamide;  N,O-Diacetyl-(+)-pseudoephedrine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N,o Diacetyl Pseudoephedrine

Direct Acetylation Pathways of Pseudoephedrine

The direct acetylation of pseudoephedrine involves the reaction of both its secondary amine and secondary hydroxyl groups with an acetylating agent. This process can yield a mixture of products, including the N-acetyl, O-acetyl, and the target N,O-diacetyl derivatives. The distribution of these products is highly dependent on the reaction conditions and the reagents employed. N,O-Diacetyl Pseudoephedrine is the diacetylated analog of the non-selective adrenergic agonist Pseudoephedrine. cymitquimica.comtheclinivex.com

Acetic anhydride (B1165640) is a common and reactive acetylating agent for both amines and alcohols. uomustansiriyah.edu.iq The reaction with pseudoephedrine can be performed under various conditions to influence the degree of acetylation. In the presence of a base such as triethylamine (B128534), acylation with anhydrides proceeds efficiently. acs.org While these methods are often optimized to produce the mono-N-acylated product for use in asymmetric synthesis, the formation of the N,O-diacetylated compound is a known byproduct, particularly when an excess of the anhydride is used or under forcing conditions. acs.org For instance, reacting (+)-pseudoephedrine with acetic anhydride at elevated temperatures is a step used in the conversion to (-)-ephedrine, which proceeds through acetylated intermediates. google.com The reactivity of acetic anhydride allows for the acetylation of both the nitrogen and oxygen centers of the pseudoephedhedrine molecule. sci-hub.se

ReagentBase/CatalystSolventTypical OutcomeReference
Propionic AnhydrideTriethylamineDichloromethaneHigh yield of N-propionyl pseudoephedrine; small amounts (≤5%) of N,O-diacyl product observed. acs.org
Acetic AnhydrideNone specifiedGlacial Acetic AcidUsed to form an N-acetyl intermediate for further chemical transformation. google.com
Trifluoroacetic Acid Anhydride (TFAA)None specifiedEthyl AcetateForms N,O-bis(trifluoroacetyl)pseudoephedrine with excess TFAA. sci-hub.se

Acyl chlorides, such as acetyl chloride, are highly reactive acylating agents that readily react with both the amino and hydroxyl groups of pseudoephedrine. These reactions typically require the presence of a stoichiometric amount of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. acs.org Studies on the acylation of pseudoephedrine with various aroyl chlorides have shown that it is possible to obtain mixtures of N-acylated and O-acylated products, as well as the N,O-diacylated compound. tandfonline.comresearchgate.nettandfonline.com The ratio of these products can be influenced by factors such as the specific acyl chloride used and the reaction conditions. The formation of the N,O-diacylated product is a competing process to the desired mono-N-acylation, which is the precursor for chiral auxiliary applications. acs.org

The scientific literature does not prominently feature electrochemical methods as a standard pathway for the synthesis of this compound. While electrochemical techniques are applied to various organic transformations, including the reduction of pseudoephedrine, their specific application for its acetylation is not well-documented. researchgate.net

Stereocontrolled Synthesis Utilizing Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the preparation of highly enantiomerically enriched compounds. acs.orgharvard.edu This methodology relies on the initial, selective acylation of the nitrogen atom to form a tertiary amide, which then serves as the stereodirecting entity.

The foundational step in using pseudoephedrine as a chiral auxiliary is its conversion into an N-acyl derivative, or a pseudoephedrine amide. wikipedia.org This transformation is accomplished with high efficiency through reaction with activated carboxylic acid derivatives, most commonly acid anhydrides or acid chlorides. acs.org The conditions are generally optimized to ensure selective N-acylation and to minimize the formation of the O-acylated or N,O-diacylated byproducts. acs.org For example, reacting pseudoephedrine with a carboxylic acid anhydride in dichloromethane, often with a base like triethylamine to accelerate the reaction, provides the desired N-acyl amide in high yield. acs.org These pseudoephedrine amides are often stable, crystalline solids, which facilitates their purification. acs.orgnih.gov

Theory: The power of pseudoephedrine amides in stereocontrolled synthesis stems from their ability to direct the approach of an electrophile to one face of their corresponding enolate. Deprotonation of the α-proton of the amide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a (Z)-enolate. wikipedia.org In this enolate structure, the lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone. This rigid, chelated structure, along with the steric hindrance provided by the phenyl group and the C1-methyl group of the auxiliary, effectively blocks one of the enolate's faces. Consequently, an incoming electrophile is directed to attack from the less hindered face, resulting in a product with a high degree of diastereoselectivity. acs.orgwikipedia.org

Application: This principle has been applied to a wide array of diastereoselective reactions.

Alkylations: Pseudoephedrine amide enolates undergo highly diastereoselective alkylation with a variety of primary alkyl halides, yielding α-substituted products in excellent yields and with high diastereomeric excess (often >95% de). acs.orgacs.org These alkylated amides can then be cleaved to provide enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org

Aldol (B89426) Reactions: Asymmetric aldol reactions are another powerful application. The reaction of a pseudoephedrine-derived enolate with an aldehyde proceeds with high stereocontrol to yield a single diastereomer of the corresponding β-hydroxy amide. nih.govacs.org For example, the zirconium enolate of a pseudoephedrine propionamide (B166681) reacts with various aldehydes to give the syn-α-methyl-β-hydroxy amide products with excellent selectivity. nih.govacs.org These products are valuable chiral building blocks in organic synthesis. sci-hub.se

Examples of Diastereoselective Reactions Using Pseudoephedrine Amides
Reaction TypeAmide SubstrateElectrophileYieldDiastereomeric Excess (de)Reference
AlkylationPseudoephedrine PropionamideBenzyl Bromide90%≥99% acs.org
AlkylationPseudoephedrine Propionamiden-Butyl Iodide80%98% acs.org
Aldol ReactionPseudoephedrine PropionamideBenzaldehyde85%>98% (syn) nih.gov
Aldol ReactionPseudoephedrine PropionamideIsobutyraldehyde80%>98% (syn) nih.gov

Enantioselective Methodologies in Organic Synthesis

While this compound is itself a derivative of the chiral molecule pseudoephedrine, its primary significance in enantioselective methodologies lies in the use of its N-acyl derivatives as powerful chiral auxiliaries. nih.govacs.orgproquest.comacs.orgharvard.edu Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they are removed. sigmaaldrich.com

(1S,2S)-Pseudoephedrine, an inexpensive and readily available compound, can be N-acylated to form tertiary amides. acs.org These N-acyl pseudoephedrine derivatives are central to a highly effective method for the asymmetric alkylation of enolates. The process typically involves the deprotonation of the N-acylated pseudoephedrine with a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide.

The stereochemical outcome of the alkylation is effectively controlled by the chiral scaffold of the pseudoephedrine auxiliary. The phenyl and hydroxyl groups of the pseudoephedrine molecule chelate to a lithium cation from the base (commonly lithium diisopropylamide), creating a rigid, chair-like conformation. This conformation sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. acs.org

The following table illustrates the high diastereoselectivity achieved in the alkylation of various pseudoephedrine amides, which are precursors to the diacetylated form.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates
Amide Substrate (N-Acyl Pseudoephedrine)Alkyl HalideProduct Diastereomeric Ratio (d.r.)
N-Propionyl pseudoephedrineBenzyl bromide>99:1
N-Propionyl pseudoephedrineEthyl iodide98:2
N-Butyryl pseudoephedrineMethyl iodide97:3

Data compiled from studies on pseudoephedrine as a chiral auxiliary. acs.org

Following the diastereoselective alkylation, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched carboxylic acid, alcohol, or ketone, and the pseudoephedrine auxiliary can be recovered. nih.govharvard.edu This methodology, pioneered by Andrew G. Myers and his research group, has become a staple in organic synthesis for the creation of chiral molecules. acs.org

Further Chemical Transformations and Reactivity Studies

Electrophilic Aromatic Substitution (e.g., Nitration of Derivatives)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration. masterorganicchemistry.com The position of substitution on the aromatic ring is directed by the existing substituent, in this case, the -(CH(OAc)CH(CH₃)N(CH₃)Ac) group attached to the ring. This substituent is considered to be an activating group and an ortho, para-director due to the electron-donating nature of the alkyl chain.

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction proceeds by the attack of the electron-rich aromatic ring on the nitronium ion.

For this compound, the alkyl substituent will direct the incoming nitro group to the ortho (C2 and C6) and para (C4) positions of the phenyl ring. The steric hindrance from the bulky side chain may influence the ratio of ortho to para products, with the para product often being favored.

While specific studies on the nitration of this compound are not extensively documented, the principles of electrophilic aromatic substitution provide a clear prediction of the reaction's outcome. The reaction would yield a mixture of 2-nitro-, 4-nitro-, and 2,4-dinitro- substituted derivatives of this compound.

Hydrolytic Stability and Chemical Degradation Pathways

This compound contains two functional groups that are susceptible to hydrolysis: an ester (the O-acetyl group) and an amide (the N-acetyl group). The stability of these groups is highly dependent on the pH of the surrounding medium. nih.gov

Under acidic or basic conditions, both the ester and amide linkages can be cleaved. Generally, ester hydrolysis is significantly faster than amide hydrolysis under both acidic and basic conditions. Therefore, the primary degradation pathway for this compound in an aqueous environment is expected to be the hydrolysis of the O-acetyl group to yield N-acetyl pseudoephedrine and acetic acid.

Ester Hydrolysis (O-Acetyl Group):

Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate and an alcohol.

Amide Hydrolysis (N-Acetyl Group): Amide hydrolysis requires more forcing conditions (stronger acid or base and/or higher temperatures) compared to ester hydrolysis. mdpi.com Prolonged exposure to acidic or basic conditions would lead to the cleavage of the N-acetyl group from N-acetyl pseudoephedrine (the initial hydrolysis product) to yield pseudoephedrine and another equivalent of acetic acid.

This compound → N-Acetyl Pseudoephedrine + Acetic Acid → Pseudoephedrine + 2 Acetic Acid

The rate of hydrolysis is expected to be slowest at a near-neutral pH and increase significantly in strongly acidic or alkaline solutions.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a fundamental tool for separating N,O-Diacetyl Pseudoephedrine from potential impurities, starting materials, or its various stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment or the resolution of enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, often employing a C18 column, is a common approach for assessing the purity of this compound and separating it from related substances. nih.govkoreascience.kr The diacetylation of pseudoephedrine increases its lipophilicity, which influences its retention behavior on the nonpolar stationary phase.

Method development for this compound would typically involve optimizing the mobile phase composition, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net UV detection is suitable due to the presence of the phenyl group chromophore, with detection wavelengths typically set around 210 nm. nih.gov For more complex mixtures or trace analysis, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, allowing for the confirmation of the molecular weight and fragmentation patterns of the analyte. nih.govthermofisher.com

Enantiomeric and diastereomeric purity can be assessed using chiral HPLC. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent before separation on a standard achiral column. sci-hub.st

Table 1: Representative HPLC Methodologies for Analysis of Pseudoephedrine and Related Compounds
ParameterReversed-Phase HPLC nih.govresearchgate.netChiral HPLC (Normal Phase) sci-hub.st
Column C18 or Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)Polysaccharide-based (e.g., Lux amylose)
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and Acetonitrile/Methanoln-Hexane/Isopropanol with additives like formic acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~210 nmUV at ~220 nm
Application Purity analysis, quantification, separation from precursors and degradation products.Separation of enantiomers and diastereomers.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds or those that can be made volatile through derivatization. researchgate.net this compound is amenable to GC analysis. However, a significant consideration is the thermal stability of the compound in the hot GC inlet and column. Research on acetylated derivatives of pseudoephedrine has shown that some can undergo partial or full thermal degradation or rearrangement during GC-MS analysis. nih.gov

Therefore, method development must carefully optimize parameters such as injector temperature to minimize degradation. The use of derivatizing agents is generally not necessary for the diacetylated form, unlike its parent compound, which is often derivatized to improve its chromatographic properties. The resulting mass spectrum from GC-MS provides a distinct fragmentation pattern that can be used for definitive identification and impurity profiling. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Pseudoephedrine Derivatives
ParameterCondition
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm) researchgate.net
Carrier Gas Helium
Injector Temperature Optimized to prevent thermal degradation (e.g., 250 °C) nih.gov
Oven Program Temperature gradient (e.g., initial hold followed by ramp to a final temperature)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Application Identification, purity assessment, and profiling of volatile impurities and degradation products. nih.gov

Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the chiral separation of compounds. mdpi.com For this compound, which has two chiral centers, CE can be used to separate all four possible stereoisomers. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). gtfch.org

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating pseudoephedrine and related compounds. nih.govnih.gov The separation mechanism relies on the differential formation of transient inclusion complexes between the stereoisomers and the chiral selector, leading to different electrophoretic mobilities. sci-hub.box The choice of cyclodextrin (B1172386) type (e.g., β-CD, γ-CD) and its concentration, as well as the pH of the buffer, are critical parameters that must be optimized to achieve baseline resolution of the isomers. nih.gov

Table 3: Example CE Conditions for Chiral Separations
ParameterCondition
Capillary Fused silica
Background Electrolyte (BGE) Acidic or basic buffer (e.g., formic acid or phosphate buffer) gtfch.org
Chiral Selector Derivatized cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) gtfch.orgnih.gov
Voltage +20 to +30 kV gtfch.org
Temperature Controlled, e.g., 20-40 °C sci-hub.box
Detection UV or Diode Array Detector (DAD)
Application Enantiomeric and diastereomeric purity analysis. mdpi.comnih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide definitive information about the molecular structure of this compound, confirming the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. researchgate.net For this compound, 1H and 13C NMR spectra provide a complete picture of the carbon-hydrogen framework. researchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the two acetyl groups (CH₃C=O), likely appearing as sharp singlets in the region of δ 2.0-2.5 ppm. The N-methyl group (N-CH₃) would also appear as a singlet. The protons on the ethylamine (B1201723) backbone and the phenyl group would show more complex splitting patterns, providing information about their connectivity.

¹³C NMR: The carbon NMR spectrum would confirm the presence of 14 carbon atoms. Key signals would include those for the carbonyl carbons of the ester and amide groups (in the δ 170 ppm region), the aromatic carbons, and the aliphatic carbons of the backbone and methyl groups. nih.gov

Studies on related acetylated derivatives have noted that restricted rotation around the amide bond can lead to signal broadening or duplication in NMR spectra, which may require acquiring data at elevated temperatures to resolve. nih.gov

Table 4: Expected ¹H NMR Spectral Features for this compound
Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆H₅)~7.2-7.5Multiplet
CH-O-AcShifted downfield from parent alcoholDoublet
CH-N-AcShifted downfield from parent amineMultiplet
N-CH₃~2.5-3.0Singlet
O-CO-CH₃~2.0-2.2Singlet
N-CO-CH₃~2.0-2.2Singlet
C-CH₃~0.9-1.2Doublet

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and amide functional groups. These typically appear in the region of 1650-1750 cm⁻¹. nih.gov The ester C=O stretch is generally found at a higher frequency (e.g., 1735-1750 cm⁻¹) than the tertiary amide C=O stretch (e.g., 1630-1670 cm⁻¹). The C-O stretching of the ester and C-N stretching of the amide would also be present. These characteristic carbonyl peaks would be absent in the spectrum of the parent pseudoephedrine molecule. nih.gov

Table 5: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeTechniqueExpected Wavenumber Range
Aromatic C-H StretchIR/Raman3000-3100
Aliphatic C-H StretchIR/Raman2850-3000
Ester C=O StretchIR1735-1750 (Strong)
Amide C=O StretchIR1630-1670 (Strong)
Aromatic C=C StretchIR/Raman1450-1600
Ester C-O StretchIR1000-1300
Phenyl Ring BendingRamanFingerprint Region (<1500) nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is an indispensable tool for the structural elucidation of chemical compounds. For this compound, MS provides precise molecular weight determination and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

Molecular Weight Determination: The molecular formula for this compound is C₁₄H₁₉NO₃. High-resolution mass spectrometry (HRMS) can confirm its exact molecular weight, which is calculated to be 249.1365 g/mol , while its nominal molecular weight is 249.31 g/mol . cymitquimica.comsigmaaldrich.com This precision is crucial for distinguishing it from other compounds with similar nominal masses.

Fragmentation Patterns: While specific fragmentation data for this compound is not extensively published, the pattern can be inferred from the known fragmentation of its parent compound, pseudoephedrine, and related derivatized structures. Pseudoephedrine itself (molecular weight 165.23 g/mol ) typically shows a protonated molecule [M+H]⁺ at m/z 166.2 in electrospray ionization (ESI). nih.gov A major fragment ion is observed at m/z 148.2, corresponding to the loss of water (H₂O). nih.gov Other significant fragments include m/z 58, which arises from the cleavage of the Cα-Cβ bond adjacent to the nitrogen atom. researchgate.net

For this compound, the fragmentation would be more complex due to the presence of two acetyl groups. Electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely induce the following fragmentation pathways:

Loss of Acetyl Groups: Neutral losses of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion are expected.

α-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is a characteristic fragmentation pathway for ephedrine-like structures. This would lead to the formation of diagnostic ions. For instance, cleavage adjacent to the nitrogen atom could produce a characteristic iminium ion.

A hypothetical fragmentation pattern could generate the ions summarized in the table below.

Feature Description
Molecular Ion [M]⁺ m/z 249
[M-CH₂CO]⁺ m/z 207 (Loss of ketene from N-acetyl)
[M-CH₃COOH]⁺ m/z 189 (Loss of acetic acid from O-acetyl)
α-Cleavage Ion An ion corresponding to [C₈H₉O]⁺ at m/z 119 or an N-containing fragment.
Iminium Ion A fragment at m/z 100, [C₆H₁₄N]⁺, resulting from cleavage and rearrangement.

This table represents a hypothetical fragmentation based on known chemical principles, as specific literature data is limited.

Chemometric Approaches in Analytical Discrimination

Chemometrics utilizes statistical and mathematical methods to extract meaningful information from chemical data. In forensic science, techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to analytical data (e.g., from GC-MS or HPLC) to classify and discriminate between samples based on their chemical profiles. usm.myanalis.com.my

Principal Component Analysis (PCA) in Forensic Chemical Profiling

Principal Component Analysis is a powerful statistical tool used to reduce the dimensionality of complex datasets, such as the impurity profiles of synthesized drugs. nih.gov By transforming a large set of variables into a smaller set of "principal components" (PCs), PCA can reveal underlying patterns and groupings within the data. researchgate.net

In the context of this compound, which may be an intermediate or byproduct in clandestine synthesis, PCA can be used to analyze the suite of minor impurities present in a sample. These impurities can vary depending on the specific synthetic route, reaction conditions, and precursor source.

Research Application: Researchers can analyze multiple illicit drug samples using a technique like GC-MS to identify and quantify various impurities. The concentrations of these impurities form a dataset where each sample is an observation and each impurity is a variable. PCA can then be applied to this dataset. The first principal component (PC1) typically accounts for the largest variance in the data, often related to the major compound, while subsequent PCs (PC2, PC3) capture variance related to different groups of impurities. nih.gov Samples synthesized by the same method or from the same precursor batch will tend to cluster together in a PCA scores plot, allowing for forensic intelligence gathering. researchgate.net

Principal Component Potential Interpretation in Impurity Profiling
PC1 Represents the main variance, often correlated with the primary compound and major impurities.
PC2 May discriminate samples based on the synthetic route used (e.g., different reduction agents).
PC3 Could separate samples based on the purity or origin of the starting precursor.

Hierarchical Cluster Analysis (HCA) for Source and Route Discrimination

Hierarchical Cluster Analysis is another unsupervised pattern recognition technique that groups data based on similarity. creative-proteomics.com Unlike PCA, HCA builds a hierarchy of clusters, which is often visualized as a tree-like diagram called a dendrogram. researchgate.netnih.gov This method is particularly useful in forensic chemistry for visualizing the relationships between different drug seizures and establishing links between them.

Methodology and Application: When applied to the impurity profiles of seized drug samples, HCA calculates the "distance" or dissimilarity between each sample in a multidimensional space defined by the impurity concentrations. researchgate.net Samples that are chemically similar (i.e., have similar impurity profiles) are positioned closer together. The algorithm then iteratively joins the closest samples or clusters until all samples are part of a single, comprehensive cluster. nih.gov

The resulting dendrogram provides a clear visual representation of how samples group together. Clusters of samples may indicate a common manufacturing source, the use of a specific batch of precursors, or a shared distribution network. nih.gov This information is invaluable for law enforcement to map out drug trafficking routes and identify clandestine laboratories.

Isotopic Analysis for Precursor Source Determination

Stable Isotope Ratio Mass Spectrometry (IRMS) Applications in Chemical Origin Tracing

Stable Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique that measures the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N, ²H vs. ¹H) in a sample. ed.ac.uk This technique is a powerful tool for tracing the geographic and synthetic origin of organic compounds, including drug precursors like pseudoephedrine. nih.govsemanticscholar.org

The isotopic signature of a compound is determined by the source materials and the chemical or biological processes they have undergone. Pseudoephedrine can be produced via three main routes, each leaving a distinct isotopic fingerprint: scispace.comnih.gov

Natural Extraction: Extracted directly from plants of the Ephedra genus. The isotopic ratio is influenced by the plant's photosynthetic pathway and local environmental conditions.

Semi-Synthetic: Produced via fermentation of sugars (like glucose) to create a precursor, which is then chemically converted to pseudoephedrine. The isotopic signature reflects the plant source of the sugar (e.g., corn vs. cane sugar).

Fully Synthetic: Manufactured entirely through chemical reactions using petroleum-derived starting materials.

Crucially, the isotopic signature of the precursor (pseudoephedrine) is passed on to the final product with minimal alteration. nih.govresearchgate.net By analyzing the stable isotope ratios of carbon (δ¹³C) and nitrogen (δ¹⁵N) in a sample, its origin can be determined. For example, research has shown that synthetic ephedrine (B3423809) tends to have more negative δ¹⁵N values compared to natural or semi-synthetic sources, a difference attributed to isotopic fractionation during the purification of reagents like methylamine. nih.govresearchgate.net

Precursor Origin Typical δ¹³C (‰ vs. PDB) Typical δ¹⁵N (‰ vs. Air) Notes
Natural (Ephedra) -25 to -30+1 to +10Reflects C3 photosynthetic pathway of the plant. scispace.com
Semi-Synthetic -10 to -15-5 to +5Reflects C4 photosynthetic pathway of the sugar source (e.g., corn). scispace.com
Fully Synthetic -28 to -35-15 to -30Characterized by significantly depleted ¹⁵N values. scispace.comnih.gov

Note: The values in this table are illustrative and can vary. PDB (Pee Dee Belemnite) and atmospheric air are the international standards for carbon and nitrogen isotope measurements, respectively.

This ability to trace a compound back to its precursor's origin provides critical intelligence for monitoring and controlling the diversion of chemicals like pseudoephedrine for illicit use.

Theoretical and Computational Chemistry of N,o Diacetyl Pseudoephedrine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N,O-Diacetyl Pseudoephedrine. These methods provide detailed information on orbital energies, charge distribution, and molecular reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Studies on related acylated pseudoephedrine derivatives have utilized DFT to analyze Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and molecular electrostatic potentials (MEPs). researchgate.net

For such analyses, various functionals and basis sets are compared to achieve a balance between computational cost and accuracy. For instance, comparisons between the Perdew–Burke–Ernzerhof (PBE) functional and hybrid functionals like PBE0 and B3LYP have been performed. While PBE is more time-efficient, hybrid functionals such as B3LYP often provide lower total energy values, indicating a more accurate description of the ground state. researchgate.net The choice of basis set, such as Def2-TZVP or 6-311G(d,p), also impacts the results, with larger basis sets generally yielding more accurate energies at a higher computational expense. researchgate.net

The calculated HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net These DFT calculations help in understanding the molecule's stability and its potential for electronic transitions.

Table 1: Comparison of DFT Functionals and Basis Sets for Acylated Pseudoephedrines Data based on studies of related N- and O-acylated pseudoephedrines.

Functional Basis Set Relative Computational Time Relative Total Energy
PBE 6-311G(d,p) Low Higher
B3LYP 6-311G(d,p) Medium Lower
PBE0 Def2-TZVP High Low

Note: This interactive table is based on generalized findings from computational studies on related molecules and illustrates common trade-offs between different DFT methods.

The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. While it is generally less accurate than DFT for many applications because it does not account for electron correlation in the same way, it serves as a crucial starting point for more advanced post-Hartree-Fock methods. Specific Hartree-Fock level calculations for this compound are not extensively documented in publicly available research, but this method would typically be used to compute initial molecular orbitals and energies before applying more sophisticated theories.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is crucial for predicting its interactions and properties. Conformational analysis and molecular dynamics simulations are the primary tools for this purpose.

The flexibility of this compound arises from the rotation around its single bonds. Investigations into the torsional and dihedral angles define the molecule's conformational space. For the parent compound, pseudoephedrine, studies have identified multiple stable conformers, with the most stable form being stabilized by an O-H···N hydrogen bond. nih.gov

However, in this compound, the hydroxyl and amine protons are replaced by acetyl groups. This fundamental change eliminates the possibility of this specific intramolecular hydrogen bond and introduces new steric and electronic interactions that govern its conformational preferences. A systematic scan of the key dihedral angles would be necessary to identify the most stable orientations of the N-acetyl and O-acetyl groups relative to the phenylethylamine backbone.

The various conformations of a molecule are associated with different potential energies, creating a complex energy landscape. Identifying the minimum energy conformations is key to understanding which shapes the molecule is most likely to adopt. For pseudoephedrine, several conformers have been identified and characterized. nih.gov The acetylation at the nitrogen and oxygen atoms in this compound significantly alters this landscape. The bulky acetyl groups introduce steric hindrance that restricts rotation around the C-C, C-N, and C-O bonds, leading to a different set of stable conformers and rotational energy barriers compared to the parent molecule. Computational energy scans as a function of dihedral angles would reveal the global and local minima on the potential energy surface.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions involving this compound. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them. While specific studies modeling the reaction mechanisms and transition states for the formation or subsequent reactions of this compound are not widely available, such computational work would be invaluable. For example, modeling the acetylation of pseudoephedrine would involve locating the transition state for the nucleophilic attack of the hydroxyl and amino groups on the acetylating agent, providing insights into the reaction's kinetics and thermodynamics.

Chiral Recognition Mechanism Elucidation via Molecular Modeling

The elucidation of chiral recognition mechanisms at a molecular level is crucial for the rational design of chiral selectors and for understanding enantioselective processes. While specific molecular modeling studies on this compound are not extensively documented in publicly accessible literature, the principles of its chiral recognition can be inferred and theoretically modeled based on computational studies of its parent compounds, ephedrine (B3423809) and pseudoephedrine, and other related chiral molecules. Molecular modeling, encompassing techniques such as quantum mechanics (QM) and molecular dynamics (MD), provides powerful tools to investigate the transient diastereomeric complexes formed between a chiral selector and the enantiomers of an analyte.

The primary mechanism of chiral recognition involves the formation of a transient diastereomeric complex between the chiral molecule (in this case, this compound acting as a selector or analyte) and another chiral molecule. For effective chiral discrimination to occur, there must be a significant difference in the stability of the two diastereomeric complexes (R-selector/R-analyte vs. R-selector/S-analyte). This difference in stability arises from the variations in intermolecular interactions between the two pairs. Molecular modeling allows for a detailed examination of these interactions.

A proposed chiral recognition model, based on studies of related ephedrine derivatives, suggests that discrimination is often the result of differences in steric fit and the formation of specific intermolecular interactions. For this compound, the key interaction sites would be the N-acetyl and O-acetyl groups, the phenyl ring, and the methyl groups. The interactions governing the formation and stability of the diastereomeric complexes typically include:

Hydrogen Bonding: Although the hydroxyl and secondary amine protons of pseudoephedrine are replaced by acetyl groups in this compound, the carbonyl oxygens of these acetyl groups can act as hydrogen bond acceptors.

π-π Interactions: The phenyl group can engage in π-π stacking interactions with other aromatic systems on the interacting chiral molecule.

Steric Repulsion: The spatial arrangement of the substituents on the chiral centers of this compound leads to steric hindrance, and the difference in steric repulsion between the two diastereomeric complexes is often a major contributor to chiral recognition.

Dipole-Dipole Interactions: The polar acetyl groups introduce significant dipole moments, which can lead to stabilizing or destabilizing electrostatic interactions.

Computational studies on the gas-phase separation of ephedrine and pseudoephedrine have utilized Density Functional Theory (DFT) at levels such as B3LYP/6-31g to investigate the electronic structure of analyte-modifier clusters. researchgate.netnih.gov These studies have identified different binding modes, such as "bridged" or "independent" binding, which describe how modifier molecules interact with the functional groups of the analyte. researchgate.netnih.gov A similar approach could be employed to model the interaction of this compound with a chiral partner. By calculating the binding energies of the two possible diastereomeric complexes, one can predict which enantiomer will bind more strongly, and thus be preferentially separated.

The conformational flexibility of this compound is another critical factor. The relative orientation of the phenyl, N-acetyl, and O-acetyl groups will influence how it docks with another chiral molecule. Ab initio calculations are essential for identifying the low-energy conformers of the molecule, which are the most likely to be involved in the recognition process. researchgate.net

The following table outlines the key parameters that would be investigated in a typical molecular modeling study of the chiral recognition mechanism involving this compound.

Parameter Description Computational Method Significance in Chiral Recognition
Binding Energy (ΔE) The energy difference between the complex and the sum of the energies of the isolated molecules.DFT, MP2A larger negative value indicates a more stable complex. The difference in binding energy between the two diastereomeric complexes (ΔΔE) is the basis for chiral discrimination.
Intermolecular Distances The distances between specific atoms of the interacting molecules (e.g., hydrogen bond lengths).Geometry Optimization (DFT)Provides direct evidence for specific interactions like hydrogen bonds and π-π stacking.
Dihedral Angles The angles describing the relative orientation of different parts of the molecules in the complex.Geometry Optimization (DFT)Reveals the conformational changes upon complexation and highlights steric constraints.
Non-Covalent Interaction (NCI) Plots Visualizes the regions of non-covalent interactions in the complex.NCI analysisHelps to identify and characterize weak interactions like van der Waals forces and steric clashes that are crucial for chiral recognition.
HOMO-LUMO Analysis Analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.DFTProvides insights into the electronic aspects of the interaction, such as charge transfer between the molecules. researchgate.net

By systematically analyzing these parameters for both diastereomeric complexes, a comprehensive picture of the chiral recognition mechanism can be constructed. For instance, a more stable complex might exhibit shorter hydrogen bond distances, more favorable π-π stacking geometry, and minimized steric repulsion compared to the less stable complex. These computational insights are invaluable for the development and optimization of enantioselective separation methods.

Role in Forensic Chemical Analysis and Illicit Synthesis Profiling

N,O-Diacetyl Pseudoephedrine as a Synthetic Byproduct or Impurity in Clandestine Chemistry

This compound is recognized as a synthetic byproduct or impurity that can be formed during the clandestine synthesis of methamphetamine from pseudoephedrine. nih.gov Its formation is often associated with the use of acetic anhydride (B1165640) or acetyl chloride as acetylating agents in the reaction mixture. These reagents may be used by clandestine chemists in attempts to either purify the precursor or to carry out specific, albeit often misguided or poorly controlled, synthesis steps.

Methodologies for Detection and Profiling in Seized Chemical Materials

The primary and most effective analytical technique for the detection and profiling of this compound in seized chemical materials is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This powerful method allows for the separation of complex mixtures and the definitive identification of individual components based on their unique mass spectral fragmentation patterns.

In a typical GC-MS analysis, a sample of the seized material is dissolved in a suitable solvent and injected into the gas chromatograph. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to reference spectra for positive identification.

Table 1: Analytical Techniques for the Detection of this compound

Analytical TechniquePrincipleApplication in Detection and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern.The gold-standard method for the identification and quantification of this compound in seized drug samples. Provides high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase and identifies them by their mass-to-charge ratio.Can be used as a complementary technique to GC-MS, particularly for less volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Used in research and reference material characterization to definitively confirm the structure of synthesized this compound.

Research into Clandestine Synthetic Routes Involving Acetylated Precursors

Forensic science is in a constant race to keep up with the evolving methods of clandestine drug manufacturers. Research into synthetic routes that may involve acetylated precursors like this compound is crucial for staying ahead of these trends. While the direct use of this compound as a primary precursor for methamphetamine synthesis is not a commonly documented route, its potential as an intermediate or a "masked" precursor is a subject of forensic investigation.

Clandestine chemists may attempt to acetylate pseudoephedrine to alter its physical properties, potentially to circumvent precursor control regulations or to attempt a novel synthesis pathway. Forensic research in this area involves the controlled synthesis of methamphetamine using acetylated pseudoephedrine under various simulated clandestine conditions. The resulting impurity profiles are then meticulously analyzed to identify unique markers that would indicate the use of such a route. This proactive research allows law enforcement and forensic laboratories to recognize new synthesis trends when they appear in seized samples.

Chemical Profiling for Precursor Control and Diversion Studies

The chemical profile of a seized drug sample, including the presence and relative abundance of impurities like this compound, provides valuable intelligence for precursor control and diversion studies. nih.govresearchgate.net By systematically analyzing and comparing the impurity profiles of methamphetamine samples from different seizures, forensic chemists can establish links between cases, identify distribution networks, and trace the flow of precursor chemicals.

For instance, the consistent presence of this compound in a series of seizures within a specific geographic region could suggest a common source of precursor chemicals or a shared manufacturing method. This information can then be used to target investigations into the diversion of legitimate chemicals, such as acetic anhydride, from industrial sources to the illicit drug trade. Furthermore, changes in the impurity profiles over time can indicate shifts in the precursors and synthesis methods being used by clandestine operators, often in response to law enforcement pressure and new chemical regulations. This intelligence is vital for developing effective strategies to disrupt the supply chain of illicit drug production.

Future Directions in N,o Diacetyl Pseudoephedrine Chemical Research

Development of Novel, Green Synthetic Routes and Methodologies

The synthesis of N,O-Diacetyl Pseudoephedrine traditionally involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. While effective, these methods often rely on conventional solvents and may not align with the principles of green chemistry. Future research is poised to develop more environmentally benign and efficient synthetic strategies.

Key Areas for Development:

Solvent-Free and Catalyst-Free Conditions: Research into the acylation of alcohols, amines, and thiols has demonstrated the feasibility of performing these reactions under solvent-free and catalyst-free conditions, often with milder reaction times and higher yields. mdpi.com Applying these principles to the diacetylation of pseudoephedrine could significantly reduce waste and energy consumption. mdpi.comresearchgate.net Such methods often involve simply heating the reactants together, providing a highly efficient and atom-economical route to the desired product. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Lipases, for instance, are known to catalyze acylation reactions. Future investigations could explore the use of immobilized lipases for the regioselective or complete acetylation of pseudoephedrine. Biocatalytic methods not only offer a greener alternative but also have the potential to provide high stereochemical control. researchgate.net

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.govresearchgate.net A flow process for the synthesis of this compound could involve pumping a solution of pseudoephedrine and an acetylating agent through a heated reactor coil, allowing for rapid and controlled synthesis. morressier.com This approach is particularly advantageous for handling potentially hazardous reagents and for enabling multi-step syntheses in a continuous fashion. nih.gov

Alternative Energy Sources: The application of microwave and ultrasound irradiation has been shown to accelerate organic reactions, often leading to shorter reaction times and improved yields. scielo.org.mx Investigating the use of these alternative energy sources for the diacetylation of pseudoephedrine could lead to more efficient and energy-saving synthetic protocols.

MethodologyPotential Advantages for this compound Synthesis
Solvent-Free/Catalyst-FreeReduced waste, lower cost, simplified workup mdpi.comresearchgate.net
BiocatalysisHigh selectivity, mild conditions, environmentally friendly researchgate.net
Flow ChemistryEnhanced safety, scalability, precise process control nih.govresearchgate.netmorressier.com
Microwave/UltrasoundReduced reaction times, increased efficiency scielo.org.mx

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, real-time monitoring of chemical transformations is crucial. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide continuous data on reaction progress, enabling better control over critical process parameters. nih.govmt.comwikipedia.orgstepscience.com

Applicable In-Situ Techniques:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™, an in-situ FTIR technology, is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. youtube.comresearchgate.net By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the progress of the diacetylation of pseudoephedrine can be tracked by monitoring the appearance of the ester and amide carbonyl bands and the disappearance of the hydroxyl and amine bands. atomfair.comacs.org This data allows for the precise determination of reaction endpoints and the study of reaction kinetics.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and in-situ NMR techniques offer detailed structural information during the course of a reaction. mpg.deresearchgate.netnih.gov This would be particularly valuable for distinguishing between the N-acetylated, O-acetylated, and N,O-diacetylated species, providing insights into the reaction pathway and selectivity. elsevierpure.com Benchtop NMR spectrometers are making this technology more accessible for routine reaction monitoring. magritek.com

Spectroscopic TechniqueInformation GainedApplication in this compound Synthesis
In-Situ FTIRFunctional group changes, concentration profiles youtube.comatomfair.comReal-time monitoring of hydroxyl and amine consumption and ester and amide formation.
Real-Time NMRDetailed structural information, quantification of species mpg.demagritek.comDifferentiating between mono- and di-acetylated products, mechanistic studies.

Expansion of Chiral Applications in Complex Organic Synthesis

Pseudoephedrine is a well-established and highly effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. acs.orgwikipedia.org The N-acyl derivatives of pseudoephedrine are particularly useful in the diastereoselective alkylation of enolates. acs.org The introduction of an O-acetyl group in this compound could modulate the steric and electronic properties of the auxiliary, potentially leading to novel applications in asymmetric synthesis.

Potential Areas of Exploration:

Modulation of Stereoselectivity: The O-acetyl group in this compound could influence the conformational preferences of the chiral auxiliary, thereby altering the diastereoselectivity of reactions compared to the corresponding N-acyl pseudoephedrine derivatives. Future research could explore its use in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions to assess its stereodirecting capabilities. nih.gov

Diastereoselective Reactions: The diacetylated nature of the compound opens up possibilities for its use in diastereoselective synthesis where both the nitrogen and oxygen functionalities play a role in coordinating to reagents and directing the approach of substrates. osi.lvrsc.orgnih.gov

Novel Chiral Ligands: this compound could serve as a precursor to novel chiral ligands for asymmetric catalysis. polyu.edu.hknih.gov Modification of the acetyl groups or further transformation of the molecule could lead to ligands that can coordinate with metal centers and induce high enantioselectivity in a variety of transformations. nih.govresearchgate.netfrontiersin.org

ApplicationPotential Impact of O-Acetyl Group
Chiral AuxiliaryAltered steric and electronic environment, potentially leading to different or improved diastereoselectivity. nih.gov
Diastereoselective SynthesisParticipation of both acetylated groups in transition state stabilization and stereodifferentiation. osi.lvrsc.orgnih.gov
Chiral Ligand PrecursorA versatile scaffold for the synthesis of new ligands with unique stereochemical properties. polyu.edu.hknih.govnih.gov

Enhanced Computational Prediction of Chemical Properties and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. chiralpedia.com Density Functional Theory (DFT) is a powerful method for these investigations. researchgate.net

Future Computational Studies:

Conformational Analysis and Spectroscopic Prediction: Computational modeling can be used to predict the stable conformations of this compound. This information is crucial for understanding its reactivity and how it functions as a chiral auxiliary. Furthermore, theoretical calculations can predict spectroscopic data (e.g., NMR and IR spectra), which can aid in the experimental characterization of the molecule.

Reaction Mechanism and Pathway Prediction: DFT calculations can be employed to model the transition states of reactions involving this compound, providing insights into the reaction mechanism and the origins of stereoselectivity. uv.es By calculating the energy barriers for different reaction pathways, researchers can predict the most likely outcomes and design experiments to favor the desired product. acs.org

Machine Learning for Reactivity Prediction: The integration of machine learning with computational chemistry is an emerging area that can accelerate the discovery of new reactions and the optimization of reaction conditions. nih.gov By training machine learning models on datasets of calculated and experimental reaction outcomes, it may become possible to predict the reactivity and stereoselectivity of this compound in various chemical transformations with greater speed and accuracy. nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT)Prediction of stable conformations, spectroscopic properties, and reaction mechanisms. researchgate.netuv.es
Transition State ModelingElucidation of stereoselectivity in asymmetric reactions. acs.org
Machine LearningHigh-throughput screening of reaction conditions and prediction of reactivity. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing N,O-Diacetyl Pseudoephedrine, and how is stereochemical purity ensured?

Methodological Answer: N,O-Diacetyl Pseudoephedrine is synthesized via N-acylation of pseudoephedrine using acetylating agents like acetic anhydride under controlled conditions. To ensure stereochemical fidelity, pseudoephedrine’s chiral centers are preserved through inert reaction environments and low temperatures. Post-synthesis, chiral purity is validated using polarimetry or advanced techniques like gas-phase Fourier transform microwave (FTMW) spectroscopy, which identifies conformers via rotational spectra and quadrupole coupling constants .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (240 nm) is widely used, employing cyanopropyl columns and mobile phases of ammonium acetate buffer (20–30 mM, pH 5.5–6.5) and acetonitrile (55–65%). Critical parameters include ionic strength (to modulate electrostatic interactions) and acetonitrile ratio (to optimize retention times). For example, a 56% acetonitrile/44% buffer system achieves baseline separation of structurally similar compounds, with linear ranges of 25–135 µg/mL and recovery rates >99% .

Q. How can experimental design optimize the chromatographic separation of this compound from degradation products?

Methodological Answer: A factorial design (e.g., 2³ full factorial) evaluates variables like pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile ratio (55–65%). ANOVA identifies significant factors (e.g., acetonitrile ratio and pH) and interactions. For instance, increasing acetonitrile enhances resolution by 0.8 units per 5% increment. Center-point analysis confirms linearity, avoiding curvature effects. Numerical optimization via software (e.g., Design-Expert®) recommends conditions like pH 5.5, 20 mM buffer, and 56% CH₃CN, achieving resolution >5.0 .

Q. What factors influence the stability of this compound in pharmaceutical formulations?

Methodological Answer: Degradation is accelerated by heat, humidity, and oxidative conditions. Forced degradation studies (e.g., 40°C/75% RH for 6 months) reveal hydrolysis of acetyl groups, forming pseudoephedrine and acetic acid. Stability-indicating HPLC methods with cyanopropyl columns resolve degradation products (e.g., a degradant eluting at 5.43 min vs. PSE at 6.66 min). Recovery rates <98% indicate instability, necessitating formulation adjustments like desiccants or pH stabilizers .

Q. How can researchers address discrepancies in chiral purity assessments of this compound?

Methodological Answer: Discrepancies arise from conformational flexibility (e.g., intramolecular H-bonding between O–H and N groups). Gas-phase FTMW spectroscopy resolves conformers by comparing experimental rotational constants (e.g., A = 1234 MHz, B = 987 MHz) with ab initio calculations. For N,O-Diacetyl Pseudoephedrine, dominant conformers are identified via their quadrupole coupling constants (χₐₐ = −3.5 MHz), validated against computational models .

Contradictions and Validation

  • Chromatographic Retention Mechanisms : notes that ionic strength inversely affects retention for polar compounds, contradicting classical ion-pairing theory. This is resolved by recognizing dual retention mechanisms (normal-phase for protonated PSE, reversed-phase for zwitterionic CET) .
  • Stereospecific Alkylation : highlights that α,α-disubstituted pseudoephedrine amides undergo stereospecific alkylation only when enolate isomerization is suppressed. This requires low temperatures (−78°C) and LiCl as an additive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.